molecular formula C11H12N2O2S2 B15211456 Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate CAS No. 919401-20-0

Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B15211456
CAS No.: 919401-20-0
M. Wt: 268.4 g/mol
InChI Key: SIGVDHWHZWUTAE-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate is a complex organic compound with the molecular formula C10H10N2O2S This compound is characterized by the presence of a thiazole ring, a pyrrole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with ethyl 2-bromoacetate, followed by the introduction of the pyrrole ring through a cyclization reaction. The methylthio group is then introduced via a nucleophilic substitution reaction using methylthiol as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
  • Ethyl 2-(methylthio)-5-(1H-imidazol-1-yl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(methylthio)-5-(1H-pyrrol-1-yl)thiazole-4-carboxylate is unique due to the presence of both a methylthio group and a pyrrole ring, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

919401-20-0

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-5-pyrrol-1-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H12N2O2S2/c1-3-15-10(14)8-9(13-6-4-5-7-13)17-11(12-8)16-2/h4-7H,3H2,1-2H3

InChI Key

SIGVDHWHZWUTAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)SC)N2C=CC=C2

Origin of Product

United States

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